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molecular formula C6H7NO2 B078579 3-Methoxypyridine 1-oxide CAS No. 14906-61-7

3-Methoxypyridine 1-oxide

Cat. No. B078579
M. Wt: 125.13 g/mol
InChI Key: CREDSSUYAKFWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05652363

Procedure details

A solution of 3-methoxypyridine-N-oxide (24 g, 0.19 mol) and con. H2SO4 (45 ml)was carefully prepared by adding the acid slowly to the solid N-oxide using an ice bath for cooling. After solution is effected, it is rapidly stirred and fuming nitric acid (45 ml) is added over 15 min. The reaction mixture was warmed to 75° C. for 2.5 hours. The contents were poured onto ice and neutralized to pH 9 with cooling using 50% NaOH. The mixture was extracted three times with CH2Cl2, dried, (Na2SO4) and solvent evaporated under reduced pressure to produce an oil. The crude product was chromatographed on silica gel using CH2Cl2 /MeOH (99:1) as the eluent to give 17.5 g (41%) of the pure product as a crystalline solid, m.p. 125°-127° C. The structural assignment is supported by the proton NMR spectrum.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
41%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[N+:5]([O-:9])[CH:6]=[CH:7][CH:8]=1.OS(O)(=O)=O.[N+:15]([O-])([OH:17])=[O:16].[OH-].[Na+]>>[CH3:1][O:2][C:3]1[CH:4]=[N+:5]([O-:9])[CH:6]=[CH:7][C:8]=1[N+:15]([O-:17])=[O:16] |f:3.4|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
COC=1C=[N+](C=CC1)[O-]
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
45 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
it is rapidly stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
for cooling
ADDITION
Type
ADDITION
Details
The contents were poured onto ice and neutralized to pH 9
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with CH2Cl2
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
(Na2SO4) and solvent evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to produce an oil
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
COC=1C=[N+](C=CC1[N+](=O)[O-])[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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